molecular formula C22H27BrN2O5 B12488627 5-[(3-Bromo-4,5-diethoxybenzyl)amino]-2-(morpholin-4-yl)benzoic acid

5-[(3-Bromo-4,5-diethoxybenzyl)amino]-2-(morpholin-4-yl)benzoic acid

Cat. No.: B12488627
M. Wt: 479.4 g/mol
InChI Key: WRPBCULDPVMFQB-UHFFFAOYSA-N
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Description

5-{[(3-BROMO-4,5-DIETHOXYPHENYL)METHYL]AMINO}-2-(MORPHOLIN-4-YL)BENZOIC ACID is a complex organic compound with potential applications in various fields of scientific research. This compound features a brominated aromatic ring, an amino group, and a morpholine moiety, making it a versatile molecule for chemical modifications and biological interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[(3-BROMO-4,5-DIETHOXYPHENYL)METHYL]AMINO}-2-(MORPHOLIN-4-YL)BENZOIC ACID typically involves multiple steps, starting from commercially available precursors. One common route includes the bromination of 4,5-diethoxybenzaldehyde, followed by the formation of the corresponding benzylamine through reductive amination. The final step involves the coupling of the benzylamine derivative with 2-(morpholin-4-yl)benzoic acid under appropriate conditions, such as using coupling reagents like EDCI or DCC in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for efficient mixing and heat transfer, as well as the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

5-{[(3-BROMO-4,5-DIETHOXYPHENYL)METHYL]AMINO}-2-(MORPHOLIN-4-YL)BENZOIC ACID can undergo various chemical reactions, including:

    Oxidation: The aromatic rings can be oxidized under strong oxidizing conditions.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, reduction may produce amines, and substitution reactions can result in various substituted derivatives.

Scientific Research Applications

5-{[(3-BROMO-4,5-DIETHOXYPHENYL)METHYL]AMINO}-2-(MORPHOLIN-4-YL)BENZOIC ACID has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 5-{[(3-BROMO-4,5-DIETHOXYPHENYL)METHYL]AMINO}-2-(MORPHOLIN-4-YL)BENZOIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The brominated aromatic ring and morpholine moiety can facilitate binding to active sites, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways and targets depend on the specific biological context and the compound’s structural features.

Comparison with Similar Compounds

Similar Compounds

    4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline:

    5-Bromo-2,4-dimethoxybenzaldehyde: A structurally related compound used in various coupling reactions.

Uniqueness

5-{[(3-BROMO-4,5-DIETHOXYPHENYL)METHYL]AMINO}-2-(MORPHOLIN-4-YL)BENZOIC ACID stands out due to its unique combination of functional groups, which provide a versatile platform for chemical modifications and biological interactions. Its specific structure allows for targeted applications in scientific research, making it a valuable compound for further exploration.

Properties

Molecular Formula

C22H27BrN2O5

Molecular Weight

479.4 g/mol

IUPAC Name

5-[(3-bromo-4,5-diethoxyphenyl)methylamino]-2-morpholin-4-ylbenzoic acid

InChI

InChI=1S/C22H27BrN2O5/c1-3-29-20-12-15(11-18(23)21(20)30-4-2)14-24-16-5-6-19(17(13-16)22(26)27)25-7-9-28-10-8-25/h5-6,11-13,24H,3-4,7-10,14H2,1-2H3,(H,26,27)

InChI Key

WRPBCULDPVMFQB-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C(=CC(=C1)CNC2=CC(=C(C=C2)N3CCOCC3)C(=O)O)Br)OCC

Origin of Product

United States

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